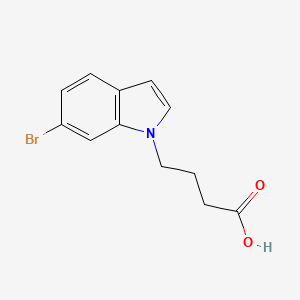![molecular formula C14H18O3 B8343045 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde](/img/structure/B8343045.png)
3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde
概要
説明
3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a 2-(tetrahydro-pyran-2-yloxy)-ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method is the reaction of 3-hydroxybenzaldehyde with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 3-[2-(Tetrahydro-pyran-2-yloxy)-ethyl]-benzoic acid.
Reduction: 3-[2-(Tetrahydro-pyran-2-yloxy)-ethyl]-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities, making it a valuable compound in medicinal chemistry research .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing .
作用機序
The mechanism of action of 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use .
類似化合物との比較
- 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester
- 4-(2-Tetrahydropyranyloxy)phenylboronic acid
- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
Comparison: 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in various chemical reactions. Its tetrahydropyranyl ether group provides protection for hydroxyl functionalities, making it a valuable intermediate in multi-step organic syntheses .
特性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
3-[2-(oxan-2-yloxy)ethyl]benzaldehyde |
InChI |
InChI=1S/C14H18O3/c15-11-13-5-3-4-12(10-13)7-9-17-14-6-1-2-8-16-14/h3-5,10-11,14H,1-2,6-9H2 |
InChIキー |
MGBFSHRFBMFCFG-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCCC2=CC(=CC=C2)C=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Formyl-2-{[(1S)-1-methylpropyl]oxy}benzonitrile](/img/structure/B8342971.png)



![5-Amino-2-(4-fluorophenyl)thiazolo[5,4-d]pyrimidine-7-thiol](/img/structure/B8343005.png)

![dicyclohexyl({2',6-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane](/img/structure/B8343025.png)


![5-Methyl-4-oxo-4,5-dihydropyrano[3,2-b]indole-2-carboxylic acid](/img/structure/B8343039.png)



